3-(5-amino-3-phenyl-1H-1,2,4-triazol-1-yl)propanenitrile
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Overview
Description
3-(5-amino-3-phenyl-1H-1,2,4-triazol-1-yl)propanenitrile is a heterocyclic compound that belongs to the class of 1,2,4-triazoles These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
It’s known that 1,2,4-triazoles, a class of compounds to which this compound belongs, have been reported to possess a wide spectrum of pharmacological activities . They have been reported to inhibit kinases , lysine-specific demethylase 1 , and acidic mammalian chitinase .
Mode of Action
The reaction of similar compounds occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .
Biochemical Pathways
It’s known that 1,2,4-triazoles can affect a variety of biochemical pathways due to their wide spectrum of pharmacological activities .
Pharmacokinetics
The synthesis of similar compounds has been achieved using succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .
Result of Action
It’s known that 1,2,4-triazoles have been reported to possess antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties .
Action Environment
The synthesis of similar compounds has been achieved under microwave irradiation , suggesting that the compound’s synthesis and possibly its action could be influenced by temperature and other environmental factors.
Biochemical Analysis
Biochemical Properties
3-(5-amino-3-phenyl-1H-1,2,4-triazol-1-yl)propanenitrile has been reported to be a potent inhibitor of kinases, lysine-specific demethylase 1, and acidic mammalian chitinase . This suggests that it interacts with these enzymes and potentially other biomolecules in biochemical reactions. The nature of these interactions is likely complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
Given its reported biochemical properties, it likely influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is reasonable to assume that the effects of this compound may change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is likely that the effects of this compound vary with dosage, and there may be threshold effects or toxic or adverse effects at high doses .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-amino-3-phenyl-1H-1,2,4-triazol-1-yl)propanenitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of aminoguanidine hydrochloride with phenylacetonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to promote cyclization.
Another method involves the use of microwave irradiation to accelerate the reaction. This method has been shown to improve yields and reduce reaction times compared to conventional heating methods .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and high yields. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which is crucial for the efficient synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
3-(5-amino-3-phenyl-1H-1,2,4-triazol-1-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro derivatives of the triazole ring.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Halogenated derivatives of the phenyl group.
Scientific Research Applications
3-(5-amino-3-phenyl-1H-1,2,4-triazol-1-yl)propanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential as an anticancer, antiviral, and antibacterial agent.
Industry: Used in the development of new materials with specific electronic and photophysical properties.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,2,4-triazole: Known for its use as a herbicide and its biological activity.
5-Amino-1,2,4-triazole: Similar structure but lacks the phenyl group, leading to different reactivity and applications.
3-Phenyl-1,2,4-triazole: Lacks the amino group, which affects its biological activity and chemical reactivity.
Uniqueness
3-(5-amino-3-phenyl-1H-1,2,4-triazol-1-yl)propanenitrile is unique due to the presence of both the phenyl and amino groups, which enhance its reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in various fields of research.
Properties
IUPAC Name |
3-(5-amino-3-phenyl-1,2,4-triazol-1-yl)propanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5/c12-7-4-8-16-11(13)14-10(15-16)9-5-2-1-3-6-9/h1-3,5-6H,4,8H2,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHMDHUEMFBXBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=N2)N)CCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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